N-(2,6-diethylphenyl)cyclopropanecarboxamide
Description
Structural Characterization of N-(2,6-Diethylphenyl)cyclopropanecarboxamide
IUPAC Nomenclature and Systematic Identification
The compound is systematically named This compound , reflecting its core cyclopropane ring, carboxamide functional group, and 2,6-diethyl-substituted phenyl moiety. Its molecular formula is C₁₄H₁₉NO , with a molecular weight of 217.31 g/mol. The CAS registry number is 23745-10-0 .
Key structural features include:
- Cyclopropane ring : A three-membered carbon ring with inherent ring strain due to bond angles (~60°) deviating from ideal tetrahedral geometry.
- Carboxamide group : A CONH₂ moiety bonded to the cyclopropane ring, introducing hydrogen-bonding potential.
- 2,6-Diethylphenyl substituent : Two ethyl groups at the 2- and 6-positions of a phenyl ring, creating steric bulk and electronic effects.
The SMILES notation, CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2 , encapsulates connectivity and substituent positions. The InChIKey FRPONTCTSQNYEP-UHFFFAOYSA-N serves as a unique identifier for database queries.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is governed by the cyclopropane ring’s planarity and the phenyl substituent’s orientation.
Cyclopropane Ring Dynamics
The cyclopropane ring adopts a planar, equilateral triangle conformation due to its sp² hybridized carbons. This structure creates significant ring strain, which may influence reactivity and stability.
Steric and Electronic Effects of Substituents
- 2,6-Diethylphenyl group : The ethyl groups impose steric hindrance, restricting rotation and potentially stabilizing the molecule through van der Waals interactions. The phenyl ring’s electron-withdrawing effect (via conjugation with the carboxamide) may polarize the molecule.
- Carboxamide group : The CONH₂ group introduces dipole moments, affecting solubility and intermolecular interactions.
Conformational Flexibility
While the cyclopropane ring is rigid, the phenyl and ethyl groups exhibit rotational freedom. Computational models suggest low-energy conformers where the ethyl groups adopt anti-periplanar orientations to minimize steric clashes.
X-ray Crystallographic Data for Polymorphic Forms
No experimental X-ray crystallographic data exists for this compound. However, structural insights can be inferred from related compounds:
For example, cyclopropane-carboxamide derivatives often form monoclinic crystals with space group P2₁/n. The absence of data for this compound underscores the need for targeted crystallization studies.
Comparative Analysis of 2D vs. 3D Structural Representations
The structural interpretation of this compound varies significantly between 2D and 3D models.
2D Representation
- SMILES/InChI : Encodes connectivity but lacks spatial context.
- Key Limitations :
- Steric Clashes : Ethyl groups and cyclopropane ring proximity are ambiguous.
- Electronic Effects : Phenyl ring’s resonance and carboxamide polarity are not visually apparent.
3D Representation
- Molecular Visualization : Reveals the cyclopropane ring’s planarity, phenyl substituent’s orientation, and carboxamide’s dipole.
- Advantages :
- Conformational Clarity : Ethyl groups’ anti-periplanar arrangement and cyclopropane strain are evident.
- Electronic Distribution : Electron density mapping highlights the carboxamide’s polarity and phenyl ring’s π-system.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-10-6-5-7-11(4-2)13(10)15-14(16)12-8-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPONTCTSQNYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23745-10-0 | |
| Record name | 2',6'-DIETHYL-1-CYCLOPROPANECARBOXANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)cyclopropanecarboxamide typically involves the reaction of 2,6-diethylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2,6-diethylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)cyclopropanecarboxamide
- N-(2,6-diisopropylphenyl)cyclopropanecarboxamide
- N-(2,6-dichlorophenyl)cyclopropanecarboxamide
Uniqueness
N-(2,6-diethylphenyl)cyclopropanecarboxamide is unique due to the presence of the 2,6-diethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(2,6-diethylphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its properties and applications.
The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with cyclopropanecarboxylic acid chloride . The reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. This method is applicable for both laboratory and industrial production settings, where conditions are optimized for yield and purity.
Key Synthetic Steps:
-
Formation of the Amide :
- Reactants: 2,6-diethylphenylamine + cyclopropanecarboxylic acid chloride
- Catalyst: Triethylamine
- Conditions: Stirring at room temperature for several hours.
-
Purification :
- Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several promising applications:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Decreased pain response in models | |
| Enzyme inhibition | Specific inhibition of target enzymes |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study on animal models demonstrated significant reductions in inflammation markers after administration of the compound, suggesting its potential use in treating conditions like arthritis.
- Case Study 2 : In vitro studies showed that this compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2,6-diethylphenyl)cyclopropanecarboxamide, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 2,6-diethylaniline. Key steps include activating the carboxylic acid (e.g., via chloroacetylation or using coupling agents like EDCI/HOBt) and optimizing reaction conditions (e.g., temperature, solvent polarity). For example, analogous compounds in pesticide chemistry (e.g., diethatyl-ethyl) use chloroacetyl intermediates for amidation . Yield optimization may require inert atmospheres to prevent oxidation of the diethylphenyl group and precise stoichiometry to minimize byproducts.
Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.0–2.0 ppm), while the diethylphenyl group shows aromatic protons (δ 6.5–7.5 ppm) and ethyl CH₂/CH₃ signals (δ 1.2–1.5 ppm). The amide carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z corresponding to C₁₄H₁₉NO (calc. 217.1467). Fragmentation patterns should highlight the cyclopropane ring cleavage and diethylphenyl retention .
Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?
- Methodological Answer : Initial screens could include:
- Herbicidal Activity : Leaf-disk assays or seed germination inhibition tests, referencing structurally related herbicides like butachlor .
- Enzyme Inhibition : Acetylcholinesterase or cytochrome P450 assays, given the amide group’s potential interaction with catalytic sites. Use positive controls (e.g., glyphosate for plant enzymes) and dose-response curves .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s metabolic stability and target-binding affinity compared to non-cyclopropane analogs?
- Methodological Answer :
- Stability Studies : Perform comparative hydrolysis assays (pH 7.4 buffer, 37°C) with cyclopropane vs. non-cyclopropane analogs. Monitor degradation via HPLC. Cyclopropane’s strain may enhance susceptibility to ring-opening under acidic conditions .
- Binding Studies : Use molecular docking (e.g., AutoDock Vina) to compare interactions with hypothetical targets (e.g., plant auxin receptors). The cyclopropane’s rigid geometry may restrict conformational flexibility, altering binding kinetics .
Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values) be systematically addressed?
- Methodological Answer :
- Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis. Contaminants (e.g., unreacted diethylaniline) may skew results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature). For example, discrepancies in herbicidal activity might arise from differences in plant growth stages or soil microbiota .
Q. What experimental strategies elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer :
- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) of treated vs. untreated organisms (e.g., Arabidopsis) to identify differentially expressed genes/proteins .
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vivo. For instance, ¹⁴C at the cyclopropane ring could reveal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
